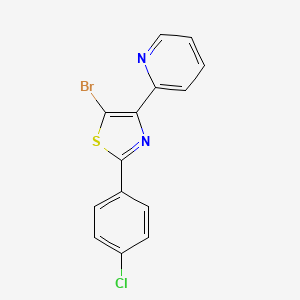
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide is a chemical compound with the molecular formula C14H23ClN2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonamide group attached to a benzene ring, with additional functional groups including an amino group, a chlorine atom, and dibutyl substituents.
Vorbereitungsmethoden
The synthesis of 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of 2-chlorobenzenesulfonamide to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with dibutylamine under suitable conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in tissues. By inhibiting carbonic anhydrase, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-amino-N,N-dibutyl-2-chlorobenzamide: Similar structure but lacks the sulfonamide group, leading to different chemical properties and biological activities.
4-amino-N,N-dibutyl-2-chlorobenzene-1-sulfonamide: Similar structure but with variations in the position of substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H23ClN2O2S |
|---|---|
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H23ClN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(16)11-13(14)15/h7-8,11H,3-6,9-10,16H2,1-2H3 |
InChI-Schlüssel |
BLDURGUCHYQJBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)

![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)


![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)




![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)

